molecular formula C44H32N4 B14221283 N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 787640-67-9

N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)

Cat. No.: B14221283
CAS No.: 787640-67-9
M. Wt: 616.7 g/mol
InChI Key: SFSWXKUCNTZAPG-UHFFFAOYSA-N
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Description

2,3-Bis[4-(diphenylamino)phenyl]quinoxaline is a compound known for its unique photophysical properties, particularly in the field of organic electronics. This compound is often utilized in the development of thermally activated delayed fluorescence (TADF) materials, which are essential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[4-(diphenylamino)phenyl]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 4-(diphenylamino)benzaldehyde with 1,2-diaminobenzene under acidic conditions to form the quinoxaline core. This is followed by further functionalization to introduce the diphenylamino groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[4-(diphenylamino)phenyl]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, each with unique photophysical properties suitable for specific applications in optoelectronics .

Scientific Research Applications

2,3-Bis[4-(diphenylamino)phenyl]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis[4-(diphenylamino)phenyl]quinoxaline involves its ability to undergo thermally activated delayed fluorescence. This process involves the absorption of light, followed by intersystem crossing to a triplet state and then reverse intersystem crossing back to a singlet state, resulting in delayed fluorescence. This mechanism is crucial for its application in OLEDs, where it enhances the efficiency of light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis[4-(diphenylamino)phenyl]quinoxaline is unique due to its combination of diphenylamino groups and quinoxaline core, which provides a balance of electron-donating and electron-accepting properties. This balance is essential for its high efficiency in TADF applications, making it a valuable compound in the field of organic electronics .

Properties

CAS No.

787640-67-9

Molecular Formula

C44H32N4

Molecular Weight

616.7 g/mol

IUPAC Name

N,N-diphenyl-4-[3-[4-(N-phenylanilino)phenyl]quinoxalin-2-yl]aniline

InChI

InChI=1S/C44H32N4/c1-5-15-35(16-6-1)47(36-17-7-2-8-18-36)39-29-25-33(26-30-39)43-44(46-42-24-14-13-23-41(42)45-43)34-27-31-40(32-28-34)48(37-19-9-3-10-20-37)38-21-11-4-12-22-38/h1-32H

InChI Key

SFSWXKUCNTZAPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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